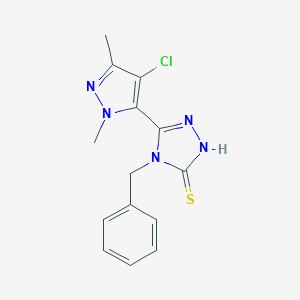![molecular formula C15H13BrO4 B279977 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid CAS No. 438218-46-3](/img/structure/B279977.png)
3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid is an organic compound with the molecular formula C15H13BrO4 and a molecular weight of 337.17 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to a methoxybenzoic acid core. It is commonly used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid typically involves the reaction of 2-bromophenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenoxy group to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Mecanismo De Acción
The mechanism of action of 3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The methoxybenzoic acid core can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-[(4-Bromophenoxy)methyl]-4-methoxybenzoic acid: Similar structure but with the bromine atom in a different position.
4-[(2-Bromophenoxy)methyl]benzoic acid: Lacks the methoxy group, leading to different chemical properties.
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoic acid: Chlorine atom instead of bromine, affecting reactivity and biological activity.
Uniqueness
3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid is unique due to the specific positioning of the bromophenoxy and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
3-[(2-bromophenoxy)methyl]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO4/c1-19-13-7-6-10(15(17)18)8-11(13)9-20-14-5-3-2-4-12(14)16/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKXUGHPHMDUPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)COC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279894.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279897.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279898.png)
![N-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B279900.png)
![2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-PIPERIDINOACETAMIDE](/img/structure/B279902.png)
![2-{2-OXO-2-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)ANILINO]ETHOXY}ACETIC ACID](/img/structure/B279903.png)

![N-butyl-N-[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine](/img/structure/B279905.png)
![N-[5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine](/img/structure/B279906.png)
![5-[(2-chlorophenoxy)methyl]-N-(1H-indol-2-ylmethyl)furan-2-carboxamide](/img/structure/B279908.png)
![N-{3-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279909.png)
![N~1~,2,5-TRIMETHYL-N~1~-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE](/img/structure/B279910.png)
![Methyl 3-{[4-(difluoromethoxy)benzoyl]amino}benzoate](/img/structure/B279911.png)
![N-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-isobutylamine](/img/structure/B279912.png)
